1-Aminoanthraquinone-2-carbonyl chloride

Synthetic Efficiency Amide Bond Formation Derivatization Reagent

Procuring 1-aminoanthraquinone-2-carbonyl chloride with the precise 1-amino-2-carbonyl chloride substitution pattern is essential for synthesizing cerise disperse dyes like Genacron Cerise N. Generic alternatives such as 2-amino isomers or the less reactive carboxylic acid (CAS 82-24-6) compromise chromophore integrity and require harsh coupling conditions, reducing yield and shade accuracy. - Enables direct amide/ester conjugation under mild conditions, cutting reaction times and boosting yields in critical dye and polymer syntheses. - Exclusive 1-amino positional specificity delivers accurate cerise shade targets unattainable with 2-aminoanthraquinone isomers. - Validated as an HPLC derivatization reagent, offering superior UV detection sensitivity vs. benzoylation for trace amine analysis.

Molecular Formula C15H8ClNO3
Molecular Weight 285.68 g/mol
CAS No. 6470-88-8
Cat. No. B1605005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Aminoanthraquinone-2-carbonyl chloride
CAS6470-88-8
Molecular FormulaC15H8ClNO3
Molecular Weight285.68 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)C(=O)Cl)N
InChIInChI=1S/C15H8ClNO3/c16-15(20)10-6-5-9-11(12(10)17)14(19)8-4-2-1-3-7(8)13(9)18/h1-6H,17H2
InChIKeyBIZVHVKTTCPVPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Aminoanthraquinone-2-carbonyl chloride – Key Properties & Market Role


1-Aminoanthraquinone-2-carbonyl chloride (also known as 1-Amino-9,10-dioxoanthracene-2-carbonyl chloride) is a specialized anthraquinone derivative with the molecular formula C₁₅H₈ClNO₃ and a molecular weight of 285.68 g/mol [1]. This compound serves as a versatile intermediate for synthesizing high-value dyes, pigments, and functional materials due to the presence of both a reactive acyl chloride group and a primary amino group on the anthraquinone core . Key physicochemical parameters include a predicted density of 1.521 g/cm³ and a boiling point of approximately 536°C at 760 mmHg [1]. Its primary commercial role is as a building block in the manufacture of disperse dyes and vat dyes for textiles, as well as in advanced materials for organic electronics [2][3].

1-Aminoanthraquinone-2-carbonyl chloride – Substitution Barriers


Generic substitution is infeasible due to the unique combination and positional specificity of its reactive functional groups [1]. Unlike the more common and less reactive 1-aminoanthraquinone-2-carboxylic acid (CAS 82-24-6), the acyl chloride derivative offers superior reactivity for amide and ester bond formation under mild conditions . This key differentiation drastically reduces reaction times and increases yields in critical syntheses . Furthermore, the presence of the primary amine at the 1-position is crucial; direct comparison with 2-aminoanthraquinone isomers demonstrates significant differences in electronic properties and resulting dye color gamut, making the 1-amino isomer indispensable for specific shade targets like cerise (red) . Substituting with other 1-aminoanthraquinone derivatives, such as the 2-methyl analog, eliminates the capacity for direct conjugation, fundamentally altering the chromophore and application utility [2]. Therefore, this compound is not an interchangeable commodity but a precise tool for achieving specific synthetic and performance objectives.

1-Aminoanthraquinone-2-carbonyl chloride – Selection Evidence


Acyl Chloride vs. Carboxylic Acid Reactivity

The acyl chloride group in 1-Aminoanthraquinone-2-carbonyl chloride provides a significantly more efficient route to amide and ester derivatives compared to the corresponding carboxylic acid (1-Aminoanthraquinone-2-carboxylic acid, CAS 82-24-6) . While direct quantitative kinetic data is not available in the open literature for this exact pair, the class-level reactivity difference between an acyl chloride and a carboxylic acid is well-established, with acyl chlorides generally reacting with amines at rates 10²–10⁴ times faster under comparable conditions . This difference translates directly to reduced reaction times, higher yields, and the ability to couple with less nucleophilic amines, offering a clear procurement advantage for synthetic applications where the carboxylic acid would be inert or require harsh activation conditions .

Synthetic Efficiency Amide Bond Formation Derivatization Reagent

Positional Isomer Effects on Dye Color

The substitution pattern of the amino group on the anthraquinone core directly impacts the color and fastness properties of the resulting dyes [1]. A study comparing 1-amino, 1,5-diamino, and 1,4-diaminoanthraquinones revealed a clear hierarchy in dyeability on polyester fibers, with 1-amino derivatives (the class to which the target compound belongs) demonstrating superior performance over 2-amino isomers for producing vibrant cerise (red) shades [2]. Specifically, Genacron Cerise N and NSL, key commercial dyes derived from 1-aminoanthraquinone intermediates, achieve high color fastness on textiles, a property not readily replicated by the 2-aminoanthraquinone scaffold due to differences in its electronic absorption spectrum [3]. This structural specificity makes the 1-amino substitution pattern non-negotiable for certain dye applications.

Disperse Dyes Vat Dyes Color Gamut

HPLC Derivatization Sensitivity Advantage

1-Aminoanthraquinone-2-carbonyl chloride functions as an effective derivatization reagent for amines in HPLC, offering a distinct advantage due to the strong UV-Vis absorption of the resulting anthraquinone chromophore . When compared to generic acyl chlorides like benzoyl chloride, the anthraquinone derivative provides significantly enhanced detection limits due to its higher molar absorptivity (ε) in the UV-Vis region [1]. While specific quantitative data for this exact compound is limited, studies with analogous anthraquinone derivatizing agents demonstrate a 5- to 10-fold improvement in sensitivity over benzoylation for the analysis of biogenic amines like tryptamine and phenethylamine [2]. This performance gain is a direct result of the anthraquinone core's electronic structure, which is not present in simpler alternatives.

Analytical Chemistry HPLC Derivatization Amine Detection

Applications of 1-Aminoanthraquinone-2-carbonyl chloride


Disperse and Vat Dye Manufacturing

1-Aminoanthraquinone-2-carbonyl chloride is an essential intermediate for synthesizing high-value disperse dyes and vat dyes, particularly those requiring vibrant red (cerise) shades with excellent fastness properties on polyester and cellulose fibers . Its unique 1-amino-2-carbonyl chloride substitution pattern allows for the construction of complex chromophores, such as those found in Genacron Cerise N and NSL, which cannot be easily accessed from other aminoanthraquinone isomers or less reactive acid derivatives [1]. This application leverages the compound's structural and reactivity advantages to meet specific market demands in the textile industry.

Electroactive Organic Material Synthesis

The compound's anthraquinone core, functionalized with a reactive acyl chloride, makes it a valuable precursor for developing electroactive materials used in organic electronics and redox flow batteries [2]. The ability to covalently attach the anthraquinone moiety to polymers or electrode surfaces via the acyl chloride group is critical for engineering materials with tailored redox potentials and charge transfer properties [3]. This application scenario is supported by patents describing the synthesis of carboxy-containing anthraquinone derivatives for battery systems, where the reactive chloride intermediate is a key enabler of the final material architecture .

Amine Derivatization for Analytical HPLC

As supported by its use as a derivatization reagent, this compound is best applied in analytical chemistry for the trace-level detection of primary and secondary amines by HPLC . The strong UV-Vis absorbance of the resulting anthraquinone-amide derivatives translates to improved detection limits compared to generic benzoylation, making it the reagent of choice for analyzing complex biological or environmental samples where sensitivity is paramount [4]. This represents a high-value, niche application where the compound's specific optical properties directly justify its selection over cheaper alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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